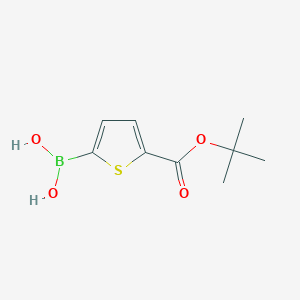

(5-(叔丁氧羰基)噻吩-2-基)硼酸

描述

“(5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 925921-29-5 . It has a molecular weight of 229.08 and its InChI code is 1S/C9H14BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13,15H,1-3H3 .

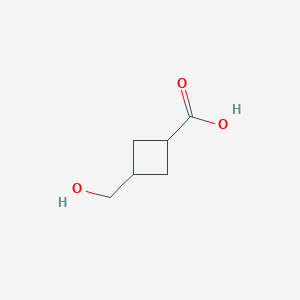

Molecular Structure Analysis

The molecular formula of this compound is C9H13BO4S . It has an average mass of 228.073 Da and a monoisotopic mass of 228.062759 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 391.1±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol . The flash point is 190.3±30.7 °C . The index of refraction is 1.530 . The molar refractivity is 56.4±0.4 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The ACD/LogP is 2.40 . The ACD/LogD (pH 5.5) is 2.24 , and the ACD/LogD (pH 7.4) is 2.12 . The polar surface area is 95 Å2 . The polarizability is 22.4±0.5 10-24 cm3 . The surface tension is 46.3±5.0 dyne/cm . The molar volume is 182.8±5.0 cm3 .科学研究应用

-

Sensing Applications Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection . They can be used for the detection of various analytes, including sugars and fluoride ions .

-

Medicinal Chemistry Boronic acids are found in several pharmaceutical drugs, including bortezomib and ixazomib used for cancer treatment . They are also part of inhibitors for porcine pancreatic lipase, subtilisin, and the protease Kex2 . Furthermore, boronic acid derivatives constitute a class of inhibitors for human acyl-protein thioesterase 1 and 2, which are cancer drug targets within the Ras cycle .

-

Materials Science In materials science, boronic acids are used in the design of supramolecular structures . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Chemical Biology In chemical biology, boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .

-

Organic Synthesis Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .

-

Peptide Boronic Acids Peptide boronic acids have various applications in medicinal chemistry and chemical biology, including the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or the cancer cell surface, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .

-

Bronsted-Lewis Acid Catalysts Organoboronic acids and organoborinic acids can act as Bronsted-Lewis acid catalysts in organic synthesis . They have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening .

-

Building Blocks in Double Suzuki Coupling Boronic acids can be used as building blocks in double Suzuki coupling . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds .

-

Sensors and Fluorescent Emitters Boronic acids can be used in sensors and as fluorescent emitters . They can interact with various analytes, leading to changes in their fluorescence properties, which can be used for detection .

-

Biomedical Devices Boronic acids have found applications in the development of biomedical devices . They can be used in the design of materials that respond to specific biological stimuli .

-

Biological Labelling and Protein Manipulation The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .

-

Therapeutics and Separation Technologies Boronic acids have been used in the development of therapeutics and in separation technologies . They have been used in the development of drugs and in the separation of different biological molecules .

属性

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDOTUUIDJQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701209 | |

| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid | |

CAS RN |

925921-29-5 | |

| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

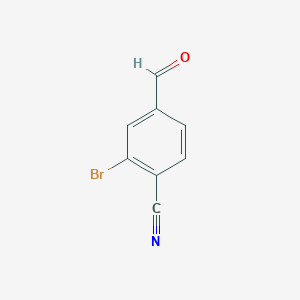

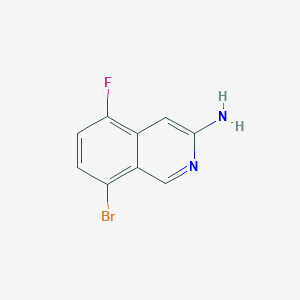

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)